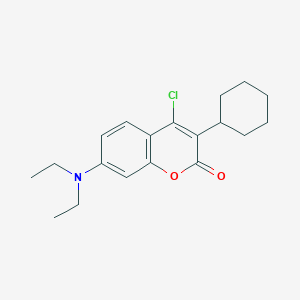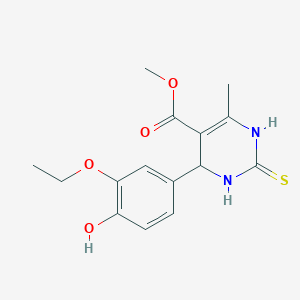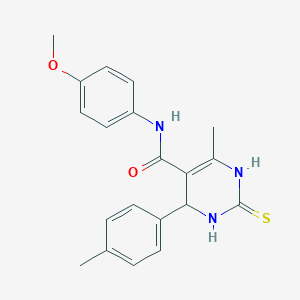
4-chloro-3-cyclohexyl-7-(diethylamino)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-3-cyclohexyl-7-(diethylamino)-2H-chromen-2-one, also known as CEC, is a synthetic compound that belongs to the class of coumarin derivatives. It has been extensively studied for its potential therapeutic applications in various diseases.
Mechanism of Action
The mechanism of action of 4-chloro-3-cyclohexyl-7-(diethylamino)-2H-chromen-2-one is not fully understood. However, it has been proposed that 4-chloro-3-cyclohexyl-7-(diethylamino)-2H-chromen-2-one exerts its therapeutic effects through the modulation of various signaling pathways. For example, 4-chloro-3-cyclohexyl-7-(diethylamino)-2H-chromen-2-one has been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and proliferation. 4-chloro-3-cyclohexyl-7-(diethylamino)-2H-chromen-2-one has also been found to activate the AMPK pathway, which plays a crucial role in glucose metabolism and energy homeostasis.
Biochemical and Physiological Effects
4-chloro-3-cyclohexyl-7-(diethylamino)-2H-chromen-2-one has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including acetylcholinesterase, tyrosinase, and alpha-glucosidase. Additionally, 4-chloro-3-cyclohexyl-7-(diethylamino)-2H-chromen-2-one has been shown to possess antioxidant activity by scavenging free radicals and reducing oxidative stress.
Advantages and Limitations for Lab Experiments
4-chloro-3-cyclohexyl-7-(diethylamino)-2H-chromen-2-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. Additionally, 4-chloro-3-cyclohexyl-7-(diethylamino)-2H-chromen-2-one has been extensively studied, and its mechanism of action and therapeutic potential are well understood. However, 4-chloro-3-cyclohexyl-7-(diethylamino)-2H-chromen-2-one also has some limitations for lab experiments. It is a relatively new compound, and its long-term safety and toxicity profile are not well established. Additionally, 4-chloro-3-cyclohexyl-7-(diethylamino)-2H-chromen-2-one is a highly potent compound, and its effects may be difficult to interpret in complex biological systems.
Future Directions
There are several future directions for the research on 4-chloro-3-cyclohexyl-7-(diethylamino)-2H-chromen-2-one. First, further studies are needed to elucidate the mechanism of action of 4-chloro-3-cyclohexyl-7-(diethylamino)-2H-chromen-2-one and its potential therapeutic targets. Second, the long-term safety and toxicity profile of 4-chloro-3-cyclohexyl-7-(diethylamino)-2H-chromen-2-one need to be established. Third, studies are needed to investigate the potential of 4-chloro-3-cyclohexyl-7-(diethylamino)-2H-chromen-2-one as a therapeutic agent in various diseases, including cancer, diabetes, and inflammation. Finally, the development of novel analogs of 4-chloro-3-cyclohexyl-7-(diethylamino)-2H-chromen-2-one may lead to the discovery of more potent and selective compounds with improved therapeutic potential.
Conclusion
In conclusion, 4-chloro-3-cyclohexyl-7-(diethylamino)-2H-chromen-2-one is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-cancer, anti-diabetic, and anti-inflammatory properties. 4-chloro-3-cyclohexyl-7-(diethylamino)-2H-chromen-2-one has several advantages for lab experiments, but its long-term safety and toxicity profile are not well established. Further research is needed to elucidate the mechanism of action of 4-chloro-3-cyclohexyl-7-(diethylamino)-2H-chromen-2-one and its potential therapeutic targets, establish its long-term safety and toxicity profile, and investigate its potential as a therapeutic agent in various diseases.
Synthesis Methods
4-chloro-3-cyclohexyl-7-(diethylamino)-2H-chromen-2-one is synthesized through a multi-step process that involves the reaction of 4-chloro-3-nitrocoumarin with cyclohexylamine, followed by reduction with hydrogen gas in the presence of a palladium catalyst. The resulting compound is then reacted with diethylamine to yield 4-chloro-3-cyclohexyl-7-(diethylamino)-2H-chromen-2-one. The overall yield of the synthesis process is around 50%.
Scientific Research Applications
4-chloro-3-cyclohexyl-7-(diethylamino)-2H-chromen-2-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. It has been shown to exhibit anti-cancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. 4-chloro-3-cyclohexyl-7-(diethylamino)-2H-chromen-2-one has also been found to improve glucose metabolism and insulin resistance in diabetic animal models. Additionally, 4-chloro-3-cyclohexyl-7-(diethylamino)-2H-chromen-2-one has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
properties
Molecular Formula |
C19H24ClNO2 |
|---|---|
Molecular Weight |
333.8 g/mol |
IUPAC Name |
4-chloro-3-cyclohexyl-7-(diethylamino)chromen-2-one |
InChI |
InChI=1S/C19H24ClNO2/c1-3-21(4-2)14-10-11-15-16(12-14)23-19(22)17(18(15)20)13-8-6-5-7-9-13/h10-13H,3-9H2,1-2H3 |
InChI Key |
FRIWHGHSXVNGOW-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C(C(=O)O2)C3CCCCC3)Cl |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C(C(=O)O2)C3CCCCC3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4E)-4-[[2-[4-(2-fluorobenzoyl)piperazin-1-yl]ethylamino]methylidene]-5-methyl-2-(4-nitrophenyl)pyrazol-3-one](/img/structure/B243034.png)
![(4E)-5-methyl-2-(4-nitrophenyl)-4-[[2-[4-[(E)-3-(3-nitrophenyl)prop-2-enoyl]piperazin-1-yl]ethylamino]methylidene]pyrazol-3-one](/img/structure/B243035.png)
![2-[2-(4-chlorophenyl)-2-oxoethyl]-1(2H)-phthalazinone](/img/structure/B243041.png)
![2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B243043.png)
![2-{[2-(2,4-Dichlorophenyl)-2-oxoethyl]sulfanyl}benzoic acid](/img/structure/B243062.png)
![ethyl 6-bromo-2-{[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]methyl}-4-[(dimethylamino)methyl]-5-hydroxy-1-methyl-1H-indole-3-carboxylate](/img/structure/B243069.png)

![dimethyl 2-{1-[(2,4-dichlorophenyl)carbonyl]-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B243081.png)





![4-[4-(dimethylamino)phenyl]-N-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B243090.png)